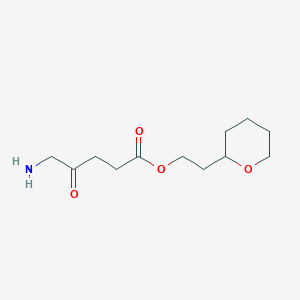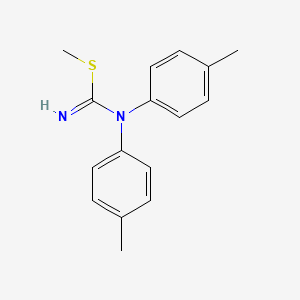
Methyl N,N-bis(4-methylphenyl)carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N,N-bis(4-methylphenyl)carbamimidothioate: is an organic compound with the molecular formula C16H18N2S . It is a derivative of carbamimidothioate, featuring two 4-methylphenyl groups attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl N,N-bis(4-methylphenyl)carbamimidothioate typically involves a multi-step process. One common method includes the reaction of 4-methylbenzaldehyde with methylamine to form an imine intermediate. This intermediate then reacts with thiourea to produce the desired carbamimidothioate compound .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Methyl N,N-bis(4-methylphenyl)carbamimidothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted carbamimidothioates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
In chemistry, Methyl N,N-bis(4-methylphenyl)carbamimidothioate is used as a reagent in organic synthesis. It can serve as a building block for the synthesis of more complex molecules.
Biology:
In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structure.
Medicine:
Potential applications in medicine include its use as a precursor for drug development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl N,N-bis(4-methylphenyl)carbamimidothioate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl N,N-bis(2-methylphenyl)carbamimidothioate
- Methyl N,N-bis(2-methoxyphenyl)carbamimidothioate
Comparison:
Methyl N,N-bis(4-methylphenyl)carbamimidothioate is unique due to the presence of two 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable tool for research and industrial applications.
Properties
CAS No. |
5480-19-3 |
|---|---|
Molecular Formula |
C16H18N2S |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
methyl N,N-bis(4-methylphenyl)carbamimidothioate |
InChI |
InChI=1S/C16H18N2S/c1-12-4-8-14(9-5-12)18(16(17)19-3)15-10-6-13(2)7-11-15/h4-11,17H,1-3H3 |
InChI Key |
DCRKQPPUWWAEOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C(=N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



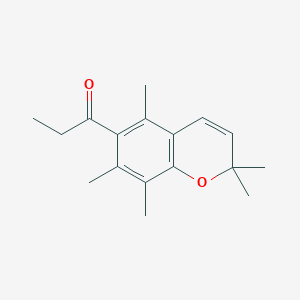
![2,2-Dimethyl-5-[2-(1,3-thiazol-2-yl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14178516.png)

![2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde](/img/structure/B14178527.png)
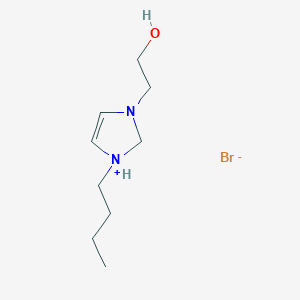
![(3R)-3-[(2S)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14178537.png)



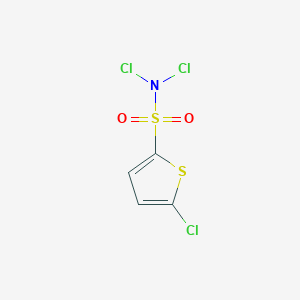
![Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl-](/img/structure/B14178589.png)
![9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14178594.png)
